molecular formula C13H13BrN2O2S B2841547 4-bromo-2-methyl-N-(pyridin-3-ylmethyl)benzenesulfonamide CAS No. 313976-39-5

4-bromo-2-methyl-N-(pyridin-3-ylmethyl)benzenesulfonamide

Cat. No.: B2841547
CAS No.: 313976-39-5
M. Wt: 341.22
InChI Key: AAWUADOIZPQAEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-methyl-N-(pyridin-3-ylmethyl)benzenesulfonamide is a benzenesulfonamide derivative featuring a bromo substituent at the 4-position, a methyl group at the 2-position, and a pyridin-3-ylmethyl amine moiety. This structure positions it within a broader class of sulfonamide-based compounds known for their diverse pharmacological activities, including anticancer, anti-inflammatory, and enzyme inhibitory properties . The bromine atom enhances electrophilic reactivity, while the pyridinylmethyl group contributes to hydrogen-bonding interactions with biological targets, as observed in molecular docking studies .

Properties

IUPAC Name

4-bromo-2-methyl-N-(pyridin-3-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2O2S/c1-10-7-12(14)4-5-13(10)19(17,18)16-9-11-3-2-6-15-8-11/h2-8,16H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAWUADOIZPQAEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)S(=O)(=O)NCC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-methyl-N-(pyridin-3-ylmethyl)benzenesulfonamide typically involves the following steps:

    N-alkylation: The attachment of the pyridin-3-ylmethyl group to the nitrogen atom of the sulfonamide.

The reaction conditions for these steps often involve the use of brominating agents such as bromine or N-bromosuccinimide (NBS) and alkylating agents like pyridin-3-ylmethyl chloride. Solvents such as dichloromethane or toluene are commonly used, and the reactions are typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-bromo-2-methyl-N-(pyridin-3-ylmethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzenesulfonamides, while coupling reactions can produce complex biaryl structures.

Scientific Research Applications

Enzyme Inhibition

Research indicates that compounds similar to 4-bromo-2-methyl-N-(pyridin-3-ylmethyl)benzenesulfonamide exhibit significant enzyme inhibition properties. For example, studies have shown that related benzenesulfonamides inhibit carbonic anhydrase IX (CA IX) with impressive selectivity over carbonic anhydrase II (CA II). The reported IC50 values for CA IX range from 10.93 to 25.06 nM, indicating potent activity against this enzyme, which is often overexpressed in various cancers .

Anticancer Activity

The compound has demonstrated promising anticancer properties, particularly against breast cancer cell lines such as MDA-MB-231. Notably, it induced apoptosis significantly more than control treatments, suggesting its potential as a therapeutic agent in cancer treatment . The mechanism involves cellular uptake and interaction with specific proteins that regulate cell survival and apoptosis.

Antibacterial Properties

This compound has also been evaluated for antibacterial activity. In vitro studies revealed that related compounds exhibited significant inhibition of bacterial growth, particularly against Staphylococcus aureus and Klebsiella pneumoniae. The compounds showed an inhibition rate of up to 80.69% at a concentration of 50 μg/mL against S. aureus . This suggests potential applications in treating bacterial infections.

Molecular Interactions

The pharmacokinetic profile and interaction mechanisms of the compound have been studied using various biophysical techniques. For instance, the binding interactions with human serum albumin (HSA) were characterized through fluorescence quenching methods, revealing spontaneous hydrophobic interactions and hydrogen bonding as key factors influencing its therapeutic efficacy .

Computational Studies

Molecular docking studies have provided insights into the binding affinities of the compound with target proteins, indicating favorable interactions that enhance its biological activity . These computational analyses are crucial for understanding how structural modifications can improve efficacy and selectivity.

Cancer Treatment

Given its ability to induce apoptosis in cancer cells and inhibit key enzymes involved in tumor growth, this compound is being explored as a candidate for cancer therapy. Its selectivity for CA IX over CA II makes it a promising agent for targeted cancer treatments.

Antimicrobial Applications

The antibacterial properties suggest its utility in developing new antibiotics or adjunct therapies for resistant bacterial strains. The ongoing rise of antibiotic resistance necessitates novel compounds like this sulfonamide to combat infections effectively.

Mechanism of Action

The mechanism of action of 4-bromo-2-methyl-N-(pyridin-3-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the bromine and pyridin-3-ylmethyl groups can enhance binding affinity and specificity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Key Observations:

PPARγ Affinity : The target compound shares structural motifs with Compounds 6 and 7, which exhibit Gold Scores of 78.09 and 87.26, respectively, for PPARγ binding. The pyridinylmethyl group in the target compound may mimic the hydrogen-bonding interactions observed in these analogues, though experimental validation is needed .

Enzyme Inhibition: The HIV IN inhibitors in highlight the importance of nitro groups for activity.

Pharmacological Potential and Limitations

  • Anti-inflammatory Potential: Compounds A and C () show anti-inflammatory effects comparable to diclofenac, mediated by COX-2 inhibition. The target compound’s bromine atom may confer distinct electronic effects, but its anti-inflammatory activity remains unexplored .
  • Limitations : While the target compound’s structure suggests versatility, its lack of nitro or hydroxyl groups (critical for HIV IN inhibitors in ) may limit broad-spectrum enzyme inhibition .

Biological Activity

4-Bromo-2-methyl-N-(pyridin-3-ylmethyl)benzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activity, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a sulfonamide group, which is known for its ability to form hydrogen bonds with biological molecules. The presence of the bromine atom and the pyridin-3-ylmethyl group enhances its binding affinity and specificity towards various biological targets.

The mechanism of action for this compound involves interactions with specific molecular targets. The sulfonamide moiety can engage in hydrogen bonding, while the bromine and pyridinyl groups may facilitate stronger interactions with enzymes or receptors, potentially modulating their activity.

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance, studies have shown that related sulfonamides can inhibit bacterial growth effectively against both Gram-positive and Gram-negative strains. The incorporation of electron-donating and electron-withdrawing groups on the aromatic rings can enhance antibacterial efficacy .

CompoundTarget BacteriaInhibition Concentration (µg/mL)
This compoundS. aureus50
Similar SulfonamidesE. coli25

Antifungal Activity

In addition to antibacterial effects, compounds within this class have shown antifungal activity. The mechanisms often involve disruption of fungal cell wall synthesis or interference with metabolic pathways essential for fungal survival .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. For example, it has shown promise in inhibiting carbonic anhydrase (CA), which is implicated in various physiological processes and disease states, including cancer . The selectivity for different isoforms of CA is particularly noteworthy:

EnzymeIC50 (nM)
Carbonic Anhydrase IX10.93 - 25.06
Carbonic Anhydrase II1.55 - 3.92

Study on Anticancer Activity

A study evaluated the anticancer properties of related compounds against MDA-MB-231 breast cancer cells. The results indicated significant apoptosis induction through activation of caspases, suggesting that the compound could be a candidate for further development in cancer therapy .

Pharmacokinetic Properties

Pharmacokinetic studies have shown that compounds similar to this compound possess favorable absorption, distribution, metabolism, and excretion (ADMET) profiles. For instance, one study reported an oral bioavailability of approximately 31.8% following administration, indicating potential for therapeutic use .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.